molecular formula C23H20Cl3N5OS B15080146 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide CAS No. 294658-24-5

2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide

Cat. No.: B15080146
CAS No.: 294658-24-5
M. Wt: 520.9 g/mol
InChI Key: KHFJLXYCYPISTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative characterized by:

  • A 2-phenylacetamide backbone linked to a 2,2,2-trichloroethyl group.
  • A carbamothioyl substituent attached to the trichloroethyl moiety.

Properties

CAS No.

294658-24-5

Molecular Formula

C23H20Cl3N5OS

Molecular Weight

520.9 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C23H20Cl3N5OS/c24-23(25,26)21(28-20(32)15-16-7-3-1-4-8-16)29-22(33)27-17-11-13-19(14-12-17)31-30-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,28,32)(H2,27,29,33)

InChI Key

KHFJLXYCYPISTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Chemical Reactions Analysis

2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, leading to modifications in their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This can result in the inhibition or activation of enzymatic pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The target compound’s uniqueness lies in its azo (phenyldiazenyl) and trichloromethyl groups. Below is a comparison with analogs:

Compound Name Key Substituents Molecular Formula Structural Features Potential Applications
Target Compound 4-[(E)-Phenyldiazenyl]phenyl, carbamothioyl, trichloroethyl C₂₃H₁₉Cl₃N₄O₂S Azo group for conjugation; trichloromethyl for lipophilicity Photodynamic agents, coordination ligands
2-Phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide () 1,5-Dimethylpyrazolyl, trichloroethyl C₂₄H₂₃Cl₃N₄O₂S Pyrazole ring introduces rigidity; methyl groups enhance stability Enzyme inhibitors, antimicrobial agents
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide () Diphenyl, 4-chlorophenyl, trichloroethyl C₂₄H₂₀Cl₄N₂O₂S Chlorophenyl enhances electronegativity; diphenyl increases steric bulk Pesticides, herbicide intermediates
2-Phenyl-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]acetamide () 4-Ethoxyphenyl, trichloroethyl C₁₉H₂₀Cl₃N₃O₂S Ethoxy group improves solubility; carbamothioyl aids in metal binding Solubility-enhanced agrochemicals

Structural and Functional Insights

  • Electronic Effects : The azo group in the target compound enables π-π stacking and redox activity, unlike analogs with chlorophenyl () or ethoxyphenyl () groups, which prioritize steric or solubility effects .
  • Hydrogen Bonding : The carbamothioyl moiety in the target compound facilitates N─H⋯S hydrogen bonding, similar to ’s pyrazole derivative. However, the diphenyl analog () lacks this due to steric hindrance .
  • Conformational Flexibility: The trichloroethyl group induces steric constraints, reducing rotational freedom compared to non-halogenated analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) .

Research Findings

  • : N-Substituted acetamides with dichlorophenyl and pyrazolyl groups exhibit planar amide conformations and dimerization via N─H⋯O bonds. The target compound’s azo group may disrupt such dimerization, altering crystallinity .
  • : Chlorinated acetamides (e.g., alachlor, pretilachlor) are widely used as herbicides. The target compound’s trichloromethyl group may confer similar bioactivity but requires toxicity studies .

Biological Activity

The compound 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide is a member of the chloroacetamide family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H15Cl3N5OS
  • Molecular Weight : 400.7 g/mol
  • CAS Number : 294658-24-5

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of halogen substituents, particularly the trichloro group, enhances its lipophilicity, allowing for better membrane permeability.

Antimicrobial Potential

Recent studies have highlighted the antimicrobial properties of chloroacetamides, including 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide. Testing against various pathogens has shown promising results:

Pathogen Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The compound demonstrated significant activity against Gram-positive bacteria while being less effective against Gram-negative strains. This trend aligns with findings that the position of substituents on the phenyl ring plays a crucial role in determining antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by their chemical structure. A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity based on molecular descriptors. Key findings include:

  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and antimicrobial activity.
  • Substituent Positioning : The position of halogenated groups on the phenyl ring significantly affects the compound's interaction with microbial receptors.

Study 1: Antimicrobial Efficacy

A study conducted on a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that those with halogenated substituents showed enhanced activity against S. aureus and MRSA. The study confirmed that compounds like N-(4-chlorophenyl) chloroacetamide exhibited superior efficacy due to their structural attributes .

Study 2: QSAR Analysis

Another research effort utilized QSAR models to predict the activity of various chloroacetamides against different pathogens. The results indicated that compounds adhering to Lipinski’s Rule of Five were more likely to demonstrate significant biological activity, emphasizing the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.